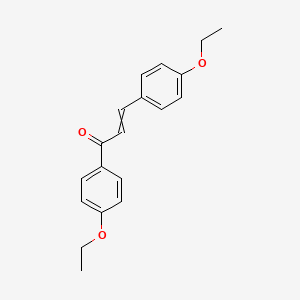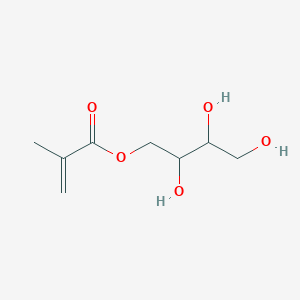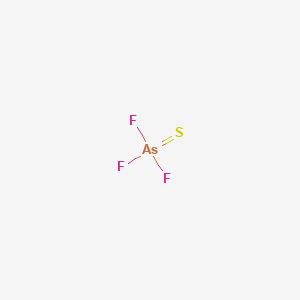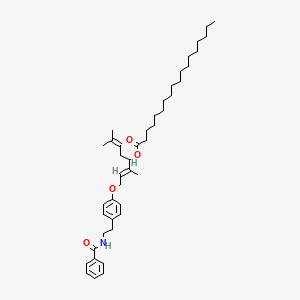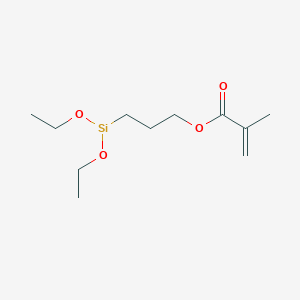
3-Methacryloxypropyldiethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE is an organosilicon compound that features both a silane and a methacrylate group. This dual functionality makes it a valuable compound in various fields, including materials science and polymer chemistry. The presence of the silane group allows for strong adhesion to inorganic substrates, while the methacrylate group enables polymerization reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE typically involves the reaction of 3-chloropropyltriethoxysilane with methacrylic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE undergoes various types of chemical reactions, including:
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Hydrolysis and Condensation: The silane group can hydrolyze in the presence of water, followed by condensation to form siloxane bonds.
Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis and Condensation: Acidic or basic catalysts can be used to accelerate the hydrolysis and condensation reactions.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Polymers: Formed through the polymerization of the methacrylate group.
Siloxanes: Formed through the hydrolysis and condensation of the silane group.
Substituted Silanes: Formed through nucleophilic substitution reactions.
科学研究应用
3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between inorganic fillers and organic polymers.
Polymer Chemistry: Utilized in the synthesis of hybrid materials with enhanced mechanical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Employed in the production of adhesives, sealants, and coatings with improved durability and performance.
作用机制
The mechanism of action of 3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE involves the interaction of its functional groups with various substrates. The silane group can form strong covalent bonds with inorganic surfaces through hydrolysis and condensation reactions, while the methacrylate group can undergo polymerization to form cross-linked networks. These interactions enhance the mechanical properties and adhesion of the resulting materials.
相似化合物的比较
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Methacryloyloxy)propyl trimethoxysilane
- 3-(Methacryloyloxy)propyl triethoxysilane
Uniqueness
3-(DIETHOXYSILYL)PROPYL 2-METHYLPROP-2-ENOATE is unique due to its combination of ethoxy groups and a methacrylate group. This combination provides a balance between hydrolytic stability and reactivity, making it suitable for a wide range of applications. The ethoxy groups offer better compatibility with organic solvents compared to methoxy groups, which can be advantageous in certain formulations.
属性
分子式 |
C11H21O4Si |
|---|---|
分子量 |
245.37 g/mol |
InChI |
InChI=1S/C11H21O4Si/c1-5-14-16(15-6-2)9-7-8-13-11(12)10(3)4/h3,5-9H2,1-2,4H3 |
InChI 键 |
XHSFCQLXIOUNIC-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCOC(=O)C(=C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


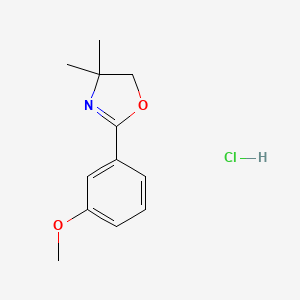
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)
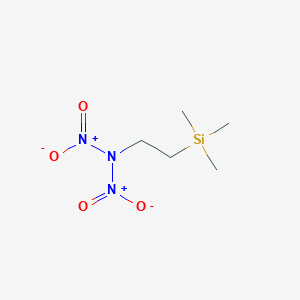
![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)
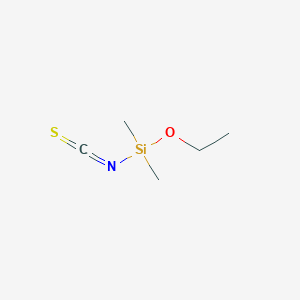
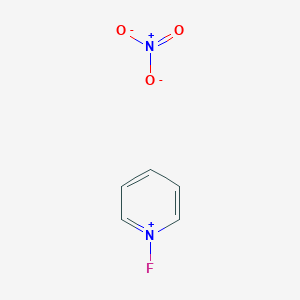
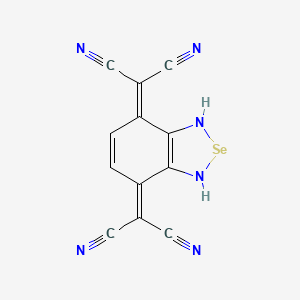
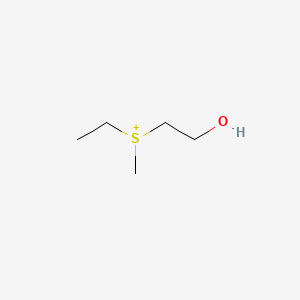
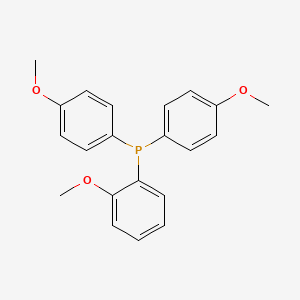
![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)
